REACTION_CXSMILES
|
[C:1]([C:3]1[CH:7]=[CH:6][S:5][C:4]=1[C:8](Cl)=[O:9])#[N:2].C[Si]([C:15]([Si](C)(C)C)(C([O-])=O)[C:16]([O-:18])=[O:17])(C)C.CCN(CC)CC.[Li+].[Br-].OS(O)(=O)=O>CC#N.C(OC(C)=C)(=O)C>[C:1]([C:3]1[CH:7]=[CH:6][S:5][C:4]=1[C:8](=[O:9])[CH2:15][C:16]([OH:18])=[O:17])#[N:2] |f:3.4|
|
Name
|
|
Quantity
|
24.33 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(SC=C1)C(=O)Cl
|
Name
|
bis(trimethylsilyl)malonate
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C(C(=O)[O-])(C(=O)[O-])[Si](C)(C)C
|
Name
|
|
Quantity
|
41 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
[Li+].[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
crude material
|
Quantity
|
24.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(=C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(SC=C1)C(CC(=O)O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |